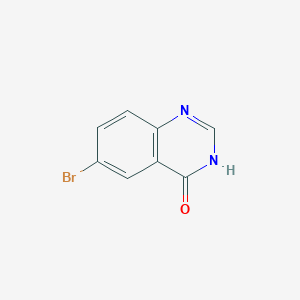

6-Bromoquinazolin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEISJPVPHWEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351423 | |

| Record name | 6-bromoquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32084-59-6 | |

| Record name | 6-bromoquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-hydroxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Bromoquinazolin-4-ol from 5-Bromoanthranilic Acid

Abstract

This technical guide provides an in-depth exploration of the synthesis of 6-Bromoquinazolin-4-ol, a pivotal intermediate in medicinal chemistry and drug development. The quinazolinone core is a "privileged structure" renowned for its presence in numerous pharmacologically active compounds.[1][2] This document details a robust and widely adopted synthetic route starting from 5-Bromoanthranilic acid, focusing on the Niementowski reaction. It offers a comprehensive overview of the reaction mechanism, a detailed step-by-step experimental protocol, and critical insights into process optimization and characterization. This guide is intended for researchers, chemists, and professionals in the field of organic synthesis and pharmaceutical development, providing the technical foundation necessary for the successful and efficient preparation of this valuable heterocyclic building block.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazoline nucleus is a cornerstone in the architecture of pharmacologically active molecules.[3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[3][4][5] The stability of the quinazolinone ring system and the multiple substitution points it offers make it an attractive scaffold for combinatorial chemistry and the development of novel therapeutic agents.[4]

Among its many derivatives, this compound (CAS: 32084-59-6) serves as a particularly versatile synthon.[6] The bromine atom at the 6-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse molecular fragments.[6] The hydroxyl group at the 4-position, existing in tautomeric equilibrium with the keto form, offers further opportunities for functionalization. This dual reactivity makes this compound a highly sought-after intermediate for constructing complex molecular libraries aimed at drug discovery programs.[6][7]

Synthetic Strategy and Mechanism

The most direct and classical method for synthesizing quinazolin-4-ones from anthranilic acid derivatives is the Niementowski reaction.[8][9] This guide focuses on this approach, which utilizes the condensation of 5-Bromoanthranilic acid with formamide.

Overall Reaction Scheme

The synthesis is a one-pot reaction where 5-Bromoanthranilic acid is heated with an excess of formamide. Formamide uniquely serves as both a reactant—providing the C2 carbon and N3 nitrogen—and a high-boiling point solvent for the reaction.[9][10][11]

Mechanistic Rationale

The reaction proceeds through two key stages: an initial formylation of the amino group followed by an intramolecular cyclization and dehydration.

-

N-Formylation: The nucleophilic amino group (-NH₂) of 5-bromoanthranilic acid attacks the electrophilic carbonyl carbon of formamide. This forms a tetrahedral intermediate which then collapses, eliminating ammonia to yield N-formyl-5-bromoanthranilic acid. This step is a critical formylation reaction, a fundamental process in organic synthesis.[12]

-

Cyclization and Dehydration: At elevated temperatures, the amide nitrogen of the formyl group performs an intramolecular nucleophilic attack on the carboxylic acid carbon. This cyclization event forms a heterocyclic intermediate. Subsequent dehydration (loss of a water molecule) from this intermediate leads to the formation of the stable, aromatic quinazolinone ring system.

Data Presentation: Properties of Key Compounds

Proper characterization of reactants and products is essential for validating the experimental outcome. The table below summarizes key physical and chemical properties.

| Compound | Structure | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 5-Bromoanthranilic Acid |  | 5794-88-7 | C₇H₆BrNO₂ | 216.03 | 213-219[13][14] | Crystals / Powder |

| This compound |  | 32084-59-6 | C₈H₅BrN₂O | 225.04 | ~131-132[6] | White to off-white solid powder[6] |

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the Niementowski reaction, optimized for high yield and purity.[8][9][10]

Materials and Reagents

-

5-Bromoanthranilic acid (2-amino-5-bromobenzoic acid)

-

Formamide (reagent grade)

-

Deionized Water

-

Ethanol (for recrystallization, optional)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Buchner funnel and filtration apparatus

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromoanthranilic acid (e.g., 10.8 g, 0.05 mol).

-

Addition of Formamide: Add formamide in a 4:1 molar excess (e.g., 8.0 mL, 9.0 g, 0.2 mol). The excess formamide acts as the solvent.

-

Heating and Reaction: Heat the reaction mixture in an oil bath or with a heating mantle to a temperature of 130-140°C.[10] Maintain this temperature with constant stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. As the mixture cools, the product may begin to crystallize.

-

Isolation: Pour the cooled reaction mixture into a beaker containing 100 mL of crushed ice or cold water. Stir the slurry vigorously for 15-20 minutes to ensure complete precipitation of the product.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water (3 x 30 mL) to remove any residual formamide.

-

Drying: Dry the collected solid in a vacuum oven at 60-70°C until a constant weight is achieved. The product, this compound, is typically obtained as a white to off-white powder. Yields of over 90% have been reported under optimized conditions.[8][10]

Purification (Optional)

For obtaining a higher purity product for subsequent reactions, the crude solid can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.

Safety and Handling

-

5-Bromoanthranilic Acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Formamide: Is a teratogen and can be harmful if inhaled, ingested, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.

-

Heating: The reaction is conducted at high temperatures. Use appropriate caution to avoid thermal burns.

Conclusion

The synthesis of this compound via the Niementowski condensation of 5-Bromoanthranilic acid and formamide is a highly efficient, scalable, and reliable method. This guide provides the fundamental knowledge and a practical, field-tested protocol for its successful implementation. The resulting product is a crucial building block, and mastering its synthesis opens avenues for the exploration and development of novel quinazolinone-based compounds with significant therapeutic potential.

References

- This compound: Chemical Properties and Synthesis Routes for R&D. Ningbo Inno Pharmchem Co., Ltd.

- Importance of quinazoline and quinazolinone derivatives in medicinal chemistry.

- Pharmacological importance of quinazolinone-based drugs.

- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Omics Online.

- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.

- Synthesis of quinazolinones from reaction of formamide with anthranilic acids.

- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.

- Quinazolinones, the Winning Horse in Drug Discovery.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.

- Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences.

- Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. BenchChem.

- This compound: A Key Intermediate for Pharmaceutical Synthesis. PharmaCompass.

- SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Chemistry of Heterocyclic Compounds.

- Formyl

- 5-Bromoanthranilic Acid. Merck Index.

- 2-Amino-5-bromobenzoic acid 97%. Sigma-Aldrich.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. benchchem.com [benchchem.com]

- 10. generis-publishing.com [generis-publishing.com]

- 11. researchgate.net [researchgate.net]

- 12. Formylation - Wikipedia [en.wikipedia.org]

- 13. 5-Bromoanthranilic Acid [drugfuture.com]

- 14. 2-アミノ-5-ブロモ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 6-Bromoquinazolin-4-ol: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 6-bromoquinazolin-4-ol, a pivotal heterocyclic building block in modern medicinal chemistry. Addressed to researchers, chemists, and drug development professionals, this document delves into the core chemical properties, validated synthesis protocols, and the strategic application of this scaffold in the generation of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Core Compound Identification and Physicochemical Properties

This compound is a valued intermediate due to its unique structural features: a quinazolinone core, a reactive bromine atom on the benzene ring, and a hydroxyl group that exists in tautomeric equilibrium with the keto form, 6-bromo-3,4-dihydroquinazolin-4-one.[1] These features provide multiple handles for synthetic modification.

The fundamental properties of this compound are summarized below, providing a baseline for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 32084-59-6 | [2][3][4][5] |

| Molecular Formula | C₈H₅BrN₂O | [2][3][4] |

| Molecular Weight | ~225.04 g/mol | [2][3][4] |

| Appearance | White to off-white solid powder | [2] |

| Melting Point | ~131-132 °C | [2] |

| InChI Key | OVEISJPVPHWEHR-UHFFFAOYSA-N | [1][3] |

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of this compound is well-established, with primary routes relying on the cyclization of substituted anthranilic acid derivatives. The choice of method often depends on the desired scale, available starting materials, and required purity.

Classical Approach: Cyclization of 2-Amino-5-bromobenzoic Acid

One of the most common and reliable methods involves the reaction of 2-amino-5-bromobenzoic acid with a formamide source to construct the pyrimidine ring.[2] This method is robust and scalable.

Detailed Experimental Protocol: Synthesis from 2-Amino-5-bromobenzoic Acid

Objective: To synthesize this compound via the cyclocondensation of 2-amino-5-bromobenzoic acid and formamide.

Materials:

-

2-amino-5-bromobenzoic acid

-

Formamide

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-amino-5-bromobenzoic acid (1 equivalent) and formamide (10-15 equivalents). The large excess of formamide serves as both a reactant and a solvent.

-

Heating: Heat the reaction mixture to 150-160 °C using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Time: Maintain the temperature and stirring for 3-4 hours, or until TLC indicates the consumption of the starting material.

-

Isolation: Allow the reaction mixture to cool to room temperature. Upon cooling, a solid precipitate should form. Pour the mixture into cold water to precipitate the product fully.

-

Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove residual formamide.

-

Purification: Recrystallize the crude product from hot ethanol to yield pure this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Causality: The mechanism involves the initial formation of an N-formyl intermediate from the anthranilic acid, which then undergoes an intramolecular cyclization and dehydration to form the stable quinazolinone ring system. The high temperature is necessary to drive the dehydration step.

Microwave-Assisted Synthesis

For rapid synthesis and improved yields, microwave-assisted organic synthesis (MAOS) has been effectively employed.[2][5] This technique significantly reduces reaction times. A notable method involves the reaction of 5-bromo-2-iodobenzoic acid with formamidine hydrochloride.[5]

Detailed Experimental Protocol: Microwave-Assisted Synthesis

Objective: To rapidly synthesize this compound using microwave irradiation.

Materials:

-

5-bromo-2-iodobenzoic acid (1.0 mmol)

-

Formamidine hydrochloride (1.2 mmol)

-

Copper(II) chloride (CuCl₂, 0.1 mmol)

-

Appropriate ligand (e.g., L2 as specified in source, 0.1 mmol)[5]

-

Sodium hydroxide (NaOH, 4.0 equiv)

-

Deionized water (3.0 mL)

-

10 mL microwave reaction tube with septum

-

CEM Discover microwave synthesizer or equivalent

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reagent Addition: Sequentially add 5-bromo-2-iodobenzoic acid, formamidine hydrochloride, CuCl₂, the specified ligand, and NaOH to a 10 mL microwave reaction tube.[5]

-

Solvent Addition: Add 3.0 mL of deionized water to the tube and seal it with a septum.[5]

-

Microwave Irradiation: Place the sealed tube in the microwave reactor. Apply microwave radiation at 120 W for 20 minutes at room temperature with continuous stirring.[5]

-

Workup: After the reaction is complete, cool the tube and remove the solvent by distillation under reduced pressure.[5]

-

Purification: Purify the crude residue by silica gel column chromatography to obtain the pure this compound.[5]

-

Characterization: Confirm the structure of the product using NMR and mass spectrometry.[5]

Causality: Microwave energy efficiently heats the polar solvent and reactants, dramatically accelerating the rate of the copper-catalyzed cyclization reaction. This leads to a significant reduction in reaction time compared to conventional heating.

Caption: Derivatization of this compound via cross-coupling.

Application in Anticancer Drug Discovery

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, particularly in oncology. [6]Many derivatives function as potent enzyme inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A significant body of research highlights 6-bromoquinazolin-4-one derivatives as inhibitors of EGFR, a tyrosine kinase often overexpressed in cancers like non-small-cell lung cancer. [6]These compounds are designed to compete with ATP at the kinase's binding site, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival. [6]The 6-bromo substituent is often a key feature in achieving high potency. Several studies have synthesized and evaluated series of these derivatives, demonstrating IC₅₀ values in the low micromolar to nanomolar range against various cancer cell lines. [7]

Caption: Role of the scaffold in developing EGFR kinase inhibitors.

Safety and Handling

As a laboratory chemical, this compound and its derivatives should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for the parent compound is not universally available, data from structurally related compounds suggest the following precautions.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. [8]* Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [8][9]* Hazards: May cause skin and eye irritation. [9][10]May be harmful if swallowed or inhaled. [9][10][11]* First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention. [8][9] * Skin: Wash with plenty of soap and water. Remove contaminated clothing. [9] * Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention. [8][9] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical assistance. [8][9]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4][9]

-

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic platform for innovation in drug discovery. Its well-defined synthesis, versatile reactivity through modern cross-coupling chemistry, and proven success as a core scaffold for potent kinase inhibitors solidify its importance in the field. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in the development of next-generation therapeutics.

References

-

This compound: Chemical Properties and Synthesis Routes for R&D. Ningbo Inno Pharmchem Co.,Ltd.[Link]

-

This compound. AbacipharmTech.[Link]

-

Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. ResearchGate.[Link]

-

NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica.[Link]

-

synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.[Link]

-

Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Institutes of Health (PMC).[Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (PMC).[Link]

-

Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.[Link]

-

4-(6-Bromoquinazolin-4-yl)morpholine | C12H12BrN3O | CID 720652. PubChem.[Link]

-

Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate.[Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed.[Link]

-

6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed.[Link]

-

(PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.[Link]

-

Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. TSI Journals.[Link]

-

Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination. National Institutes of Health (PMC).[Link]

-

6-Methylquinazolin-4-ol | C9H8N2O | CID 135452442. PubChem.[Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. axborotnoma.uz - SYNTHESIS OF 6-SUBSTITUTED QUINAZOLINE-4-THIONES BY THE BUCHWALD-HARTWIG METHOD [axborotnoma.uz]

- 5. This compound | 32084-59-6 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.fr [fishersci.fr]

- 9. fishersci.com [fishersci.com]

- 10. 6-Methylquinazolin-4-ol | C9H8N2O | CID 135452442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-(6-Bromoquinazolin-4-yl)morpholine | C12H12BrN3O | CID 720652 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Bromoquinazolin-4-ol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Bromoquinazolin-4-ol (CAS No: 32084-59-6), a key intermediate in pharmaceutical research and drug development. While a complete, publicly available dataset for this specific molecule is not readily accessible, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis. This guide is intended to assist researchers, scientists, and drug development professionals in the characterization and quality control of this compound.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound, with the molecular formula C₈H₅BrN₂O and a molecular weight of approximately 225.04 g/mol , is a heterocyclic organic compound belonging to the quinazolinone family.[1] Its structure is characterized by a quinazoline core with a bromine substituent at the 6-position and a hydroxyl group at the 4-position, leading to its existence in a tautomeric equilibrium with the 6-bromoquinazolin-4(3H)-one form. This versatile scaffold is a valuable building block in the synthesis of a wide array of biologically active molecules.

Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic signatures of this compound, providing a detailed interpretation of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit signals corresponding to the aromatic protons and the N-H and O-H protons of the quinazolinone ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the aromatic ring currents.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.5 | Singlet (broad) | - | N-H |

| ~8.2 | Singlet | - | H-2 |

| ~8.0 | Doublet | ~2.0 | H-5 |

| ~7.8 | Doublet of doublets | ~8.5, 2.0 | H-7 |

| ~7.5 | Doublet | ~8.5 | H-8 |

Interpretation of the Predicted ¹H NMR Spectrum:

-

N-H Proton: The proton on the nitrogen atom is expected to be significantly deshielded and will likely appear as a broad singlet at a high chemical shift (~12.5 ppm) due to hydrogen bonding and the acidic nature of the proton.

-

H-2 Proton: The proton at the 2-position of the quinazoline ring is adjacent to a nitrogen atom and is expected to be a singlet with a chemical shift of around 8.2 ppm.

-

Aromatic Protons (H-5, H-7, H-8): The protons on the benzene ring will exhibit characteristic splitting patterns. H-5, being ortho to the bromine atom, will be a doublet with a small coupling constant. H-7 will be a doublet of doublets due to coupling with both H-5 and H-8. H-8 will appear as a doublet due to coupling with H-7.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-4 |

| ~149 | C-8a |

| ~145 | C-2 |

| ~137 | C-7 |

| ~129 | C-5 |

| ~127 | C-4a |

| ~122 | C-8 |

| ~118 | C-6 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-4): The carbonyl carbon is the most deshielded and is expected to appear at a chemical shift of approximately 162 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the bromine substituent and the fused heterocyclic ring. The carbon bearing the bromine atom (C-6) is expected to have a chemical shift of around 118 ppm. The other aromatic carbons will appear in the range of 122-149 ppm.

-

C-2 Carbon: The carbon at the 2-position is adjacent to two nitrogen atoms and is predicted to have a chemical shift of around 145 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducible results.

Step-by-Step NMR Sample Preparation and Data Acquisition:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to obtain optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H NMR spectrum with a 90° pulse.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-180 ppm).

-

Use a sufficient number of scans for adequate signal-to-noise (this may require several hundred to a few thousand scans).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-Br bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching |

| ~1680 | Strong | C=O stretching (Amide I) |

| ~1610 | Medium | C=N stretching |

| ~1560 | Medium | C=C stretching (aromatic) |

| ~1250 | Medium | C-N stretching |

| ~600 | Medium | C-Br stretching |

Interpretation of the Predicted IR Spectrum:

-

N-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of N-H stretching vibrations, often broadened by hydrogen bonding.

-

C=O Stretching: A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl group of the amide (lactam) in the quinazolinone ring.

-

C=N and C=C Stretching: Absorptions in the 1610-1560 cm⁻¹ region are expected for the C=N and aromatic C=C stretching vibrations.

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, around 600 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Step-by-Step Attenuated Total Reflectance (ATR)-FTIR Protocol:

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction on the acquired spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Interpretation |

| 224/226 | [M]⁺, Molecular ion peak (isotopic pattern due to Br) |

| 196/198 | [M-CO]⁺ |

| 169/171 | [M-CO-HCN]⁺ |

| 117 | [C₇H₄N]⁺ |

| 90 | [C₆H₄N]⁺ |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak: The most critical feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 224 and 226.

-

Fragmentation Pattern: The molecule is expected to fragment in a characteristic manner. Common fragmentation pathways for quinazolinones include the loss of carbon monoxide (CO), followed by the loss of hydrogen cyanide (HCN).

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Electron Ionization (EI)-MS Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and major fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and Mass Spec data for this compound. By understanding the expected spectroscopic signatures, researchers can more effectively characterize this important pharmaceutical intermediate, ensuring its identity and purity for downstream applications. The provided experimental protocols offer a standardized approach to data acquisition, promoting consistency and reliability in the laboratory.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2023). This compound: Chemical Properties and Synthesis Routes for R&D. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 6-Bromoquinazolin-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Physicochemical Characterization in Drug Discovery

6-Bromoquinazolin-4-ol (CAS No: 32084-59-6) is a heterocyclic organic compound that serves as a pivotal intermediate in medicinal chemistry.[1] Its quinazolinone scaffold is a privileged structure found in numerous compounds with a wide array of biological activities.[1] For researchers in drug discovery and development, a thorough understanding of the physical properties of such a building block is not merely academic; it is a fundamental prerequisite for its effective use. Properties like melting point and solubility govern everything from reaction setup and purification strategies to formulation and bioavailability of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive technical overview of the melting point and solubility of this compound. Moving beyond a simple data sheet, this document delves into the causality behind these properties, offers detailed, field-proven protocols for their experimental determination, and underscores the importance of empirical validation in a scientific setting.

Section 1: Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, characteristic physical constant. Its determination is one of the oldest and most reliable methods for substance identification and purity assessment. For a synthetic intermediate like this compound, verifying the melting point is a critical first step in quality control.

Reported Values and Critical Assessment

A review of commercially available data for this compound reveals some discrepancies, highlighting the imperative for in-lab verification. The most frequently cited value clusters around 131-132 °C .[1][2] However, other sources have reported significantly different values. This variation can stem from differences in purity, crystalline form (polymorphism), or measurement technique.

| Parameter | Reported Value | Source |

| Melting Point | 131-132 °C | Multiple Chemical Suppliers[1][2] |

| Molecular Formula | C₈H₅BrN₂O | United States Biological[3] |

| Molecular Weight | 225.04 g/mol | United States Biological[3] |

| Appearance | White to off-white solid powder | Innopharmchem[1] |

Expert Insight: The presence of impurities is the most common cause of a depressed and broadened melting point range. Therefore, a sharp melting range (e.g., 0.5-1.0 °C) is a strong indicator of high purity. The discrepancy in reported values makes experimental determination not just recommended, but essential for any research application.

Protocol for Experimental Determination of Melting Point

The capillary method using a digital melting point apparatus is the standard for accuracy and reproducibility. The underlying principle is the controlled heating of a finely packed sample while observing the precise temperatures at which melting begins (solid phase first appears wet) and completes (no solid remains).

Methodology: Digital Capillary Method

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.

-

Take a glass capillary tube (sealed at one end) and tap the open end into the powder.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. A packed column of 2-3 mm is ideal. Rationale: A smaller, denser sample ensures more uniform heat transfer.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set the starting temperature to approximately 10-15 °C below the expected melting point (e.g., set to 115 °C).

-

-

Measurement Execution:

-

Rapid Ramp (Optional): For an unknown or unverified sample, a fast ramp rate (e.g., 10-20 °C/minute) can be used to quickly find an approximate melting range.

-

Slow Ramp (Pivotal Measurement): For an accurate measurement, set a slow ramp rate of 1-2 °C per minute. Rationale: A slow rate ensures the sample and thermometer are in thermal equilibrium, preventing temperature lag and providing a more precise reading.

-

Observe the sample closely through the magnified viewing port.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts.

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation and Reporting:

-

Perform the measurement in triplicate to ensure reproducibility.

-

Allow the apparatus to cool sufficiently between runs.

-

Report the average melting point range.

-

Workflow for Melting Point Determination

The following diagram illustrates the logical flow for a robust melting point determination.

Section 2: Solubility Profile

Solubility is a critical physicochemical parameter that profoundly impacts drug development. It dictates the choice of solvents for synthesis and purification, influences the ability to prepare stock solutions for biological screening, and is a key determinant of a drug candidate's oral bioavailability.

Literature Data and Structural Prediction

As of this writing, specific quantitative solubility data for this compound in common laboratory solvents is not widely available in peer-reviewed literature. In the absence of empirical data, we can infer a likely solubility profile based on its molecular structure.

Structural Analysis:

-

Polar Features: The quinazolinone core contains hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), suggesting potential solubility in polar solvents. The molecule exists in tautomeric equilibrium between the -ol and -one forms, which influences its bonding characteristics.

-

Nonpolar Features: The benzene ring and the bromine atom contribute to the molecule's lipophilicity, suggesting solubility in less polar organic solvents.

-

Overall Prediction: this compound is expected to be poorly soluble in water, sparingly soluble in polar protic solvents like ethanol, and likely to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are effective at solvating both polar and nonpolar moieties.[4]

Protocol for Equilibrium Solubility Determination

To generate reliable and meaningful solubility data, a standardized protocol is essential. The saturation shake-flask method is the gold-standard for determining equilibrium solubility and is recognized by regulatory bodies like the United States Pharmacopeia (USP).[5][6][7][8]

Methodology: Saturation Shake-Flask Method

-

System Preparation:

-

Select a panel of relevant solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, DMSO).

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. Rationale: Ensuring an excess of solid material is present is crucial for achieving a saturated solution at equilibrium.

-

The exact amount of excess solid should be enough to be clearly visible but not so much that it significantly alters the solvent volume.[5]

-

-

Equilibration:

-

Place the sealed vials in a shaker or agitator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

-

Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this may need to be determined empirically. Expert Insight: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases.[5]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant (the clear liquid phase). This must be done without disturbing the solid material.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any microscopic undissolved particles. Rationale: Filtration is a critical self-validating step. Failure to remove all particulate matter is the most common source of erroneously high solubility values.

-

-

Concentration Analysis:

-

Dilute the clear, filtered saturated solution with a suitable solvent to bring its concentration into the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in standard units (e.g., mg/mL or µg/mL) at the specified temperature and in the specified solvent.

-

Workflow for Equilibrium Solubility Determination

The following diagram outlines the key stages of the shake-flask method.

Conclusion

While this compound is a well-established synthetic intermediate, a comprehensive and validated public dataset of its physical properties remains incomplete. The reported melting point of 131-132 °C serves as a useful, though unconfirmed, benchmark. Its solubility profile, while not quantitatively documented, can be predicted based on its molecular structure to favor polar aprotic solvents.

For the researcher, scientist, or drug development professional, this guide underscores a core principle of scientific integrity: the necessity of empirical validation. The detailed protocols provided herein for determining melting point and equilibrium solubility are not just procedural steps but self-validating systems designed to produce reliable, reproducible, and authoritative data. Accurate characterization of fundamental physical properties is the bedrock upon which successful research and development are built.

References

- (No valid reference)

- This compound: Chemical Properties and Synthesis Routes for R&D. Ningbo Inno Pharmchem Co., Ltd.

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

<1236> Solubility Measurements. USP-NF. Available from: [Link]

-

<1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. Available from: [Link]

-

USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Available from: [Link]

-

6-bromo-1H-quinazolin-4-one (CAS 32084-59-6). Alfa Chemical. Available from: [Link]

-

6-Bromoquinolin-4-ol (CAS 145369-94-4). ZaiQi Bio-Tech. Available from: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

- (No valid reference)

- (No valid reference)

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH). Available from: [Link]

- (No valid reference)

- (No valid reference)

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health (NIH). Available from: [Link]

- (No valid reference)

-

Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. China 89598-96-9 Manufacturers - Free Sample - Alfa Chemical - Page 15 [alfachemch.com]

- 3. usbio.net [usbio.net]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Solubility Measurements | USP-NF [uspnf.com]

- 7. uspnf.com [uspnf.com]

- 8. biorelevant.com [biorelevant.com]

The Discovery, History, and Evolution of Quinazolinone Compounds

An In-depth Technical Guide:

Abstract

The quinazolinone core, a fused bicyclic heterocycle, represents one of medicinal chemistry's most enduring and versatile scaffolds. Its journey spans from isolation from ancient medicinal plants to pioneering 19th-century synthesis, the notorious rise and fall of methaqualone, and its modern-day resurgence as a "privileged structure" in targeted therapies. This guide provides a technical overview for researchers and drug development professionals, charting the historical milestones, key synthetic evolutions, and the critical structure-activity relationship insights that have cemented the quinazolinone scaffold as a cornerstone of modern pharmacology. We will explore the causality behind its diverse biological activities, from central nervous system depression to targeted enzyme inhibition, offering a comprehensive look at its past, present, and future in drug discovery.

Introduction: The Quinazolinone Scaffold - A Privileged Structure

The quinazolinone framework consists of a benzene ring fused to a pyrimidine ring, featuring a carbonyl group. This deceptively simple structure is found in over 200 naturally occurring alkaloids and serves as the backbone for numerous synthetic compounds with a vast range of pharmacological activities.[1] The first quinazoline alkaloid to be isolated was vasicine in 1888, derived from the Indian medicinal tree Adhatoda vasica.[2] This discovery highlighted the natural precedent for the biological relevance of this scaffold.

In modern drug discovery, the quinazolinone ring is considered a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity, making it a fertile starting point for developing novel therapeutics.[1][3] Its stability, synthetic accessibility, and ability to be functionalized at multiple positions allow chemists to precisely modulate its physicochemical properties to target a wide array of diseases, including cancer, microbial infections, and neurological disorders.[4][5]

Foundational Discoveries and Early Synthesis

The history of quinazolinone chemistry predates the isolation of its natural alkaloids. The first synthetic entry into this class of compounds was achieved in 1869 by Peter Griess, who reacted anthranilic acid with cyanogen to produce 2-cyano-4-oxoquinazoline, marking the beginning of synthetic quinazolinone chemistry.[2][4][6] The parent heterocycle, quinazoline, was formally named in 1887 and first synthesized in 1895 by Bischler and Lang.[3][7][8]

2.1 The Niementowski Synthesis: A Cornerstone Reaction

Among the classical methods, the Niementowski synthesis remains a fundamental and straightforward approach to constructing the 4(3H)-quinazolinone core. This method involves the thermal condensation of anthranilic acid with an acid amide.[3] The reaction proceeds via the formation of an intermediate o-amidobenzoic acid, which then undergoes cyclization to form the final product. Its simplicity and utility have made it a staple in heterocyclic chemistry for over a century.

Experimental Protocol: Niementowski Quinazolinone Synthesis

This protocol describes the synthesis of 2-methyl-4(3H)-quinazolinone, a representative example of the Niementowski reaction.

Objective: To synthesize 2-methyl-4(3H)-quinazolinone from anthranilic acid and acetamide.

Materials:

-

Anthranilic acid (1.0 eq)

-

Acetamide (3.0 eq, used in excess as both reactant and solvent)

-

Sand bath or heating mantle

-

Round-bottom flask with reflux condenser

-

Glass stirring rod

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., Ethanol/Water mixture)

Procedure:

-

Combine anthranilic acid and acetamide in a round-bottom flask.

-

Heat the mixture using a sand bath to 180-200°C. The mixture will melt and begin to reflux.

-

Maintain the temperature and continue heating for 4-5 hours. The progress of the reaction can be monitored by the evolution of water vapor, which condenses in the lower part of the condenser.

-

After the reaction period, allow the mixture to cool to room temperature. The reaction mixture will solidify upon cooling.

-

Add hot water to the solidified mass and break it up with a glass stirring rod.

-

Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted acetamide and anthranilic acid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure 2-methyl-4(3H)-quinazolinone as a crystalline solid.

Self-Validation: The success of the synthesis is confirmed by characterization of the final product using techniques such as melting point determination, IR spectroscopy (to confirm the presence of the amide C=O and N-H bonds), and NMR spectroscopy (to confirm the chemical structure).

Visualization: Niementowski Synthesis Workflow

Caption: Workflow for the Niementowski synthesis of 2-methyl-4(3H)-quinazolinone.

A Case Study in Therapeutic Potential and Peril: The Story of Methaqualone

No discussion of quinazolinone history is complete without examining methaqualone (2-methyl-3-(o-tolyl)-4(3H)-quinazolinone). Its story is a powerful case study in drug development, illustrating the path from targeted research to blockbuster therapeutic and, ultimately, to a cautionary tale of abuse and regulation.

3.1 From Antimalarial Hopeful to Sedative Blockbuster

In 1951, Indra Kishore Kacker and Syed Husain Zaheer synthesized methaqualone in India while searching for new antimalarial agents.[9][10] While it proved ineffective against malaria protozoa, subsequent screening revealed its potent sedative-hypnotic and muscle relaxant properties in 1955.[9][11] This discovery shifted its developmental trajectory entirely.

By 1965, it was marketed in the United States as Quaalude and in Europe as part of the combination drug Mandrax.[9][12] It was initially hailed as a safer, non-barbiturate alternative for treating insomnia and anxiety. By the early 1970s, it had become the most commonly prescribed sedative in Britain and the sixth-bestselling sedative in the US.[9]

3.2 The Fall from Grace

The drug's potent euphoric effects at higher doses led to widespread recreational abuse.[9][13] The rapid development of tolerance and severe physical dependence, coupled with a dangerous overdose profile (especially when combined with alcohol), quickly became a major public health crisis.[9] This led to its reclassification and eventual ban. In the United States, it was withdrawn from the market in 1983 and designated a Schedule I drug in 1984, signifying a high potential for abuse and no accepted medical use.[9]

3.3 Synthetic Pathway to Methaqualone

The most common synthesis of methaqualone and related 2,3-disubstituted 4(3H)-quinazolinones involves the reaction of an N-acylanthranilic acid with a primary amine, a method that provides direct and efficient access to the target structure.

Visualization: Synthesis of Methaqualone

Caption: General synthetic route for Methaqualone via condensation and cyclization.

The Modern Era: Diversification of Therapeutic Applications

Despite the negative legacy of methaqualone, the inherent versatility of the quinazolinone scaffold spurred a renaissance in research. Scientists recognized that the core structure could be systematically modified to target a wide range of biological pathways with high specificity, moving far beyond simple CNS depression.

4.1 Anticancer Agents

The quinazolinone core is central to many modern targeted cancer therapies. Over 20 FDA-approved anti-tumor drugs feature this scaffold.[4] These agents primarily function by inhibiting key enzymes involved in cancer cell proliferation and survival.

-

Kinase Inhibitors: Many quinazolinone derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Compounds like Dacomitinib, approved for non-small-cell lung carcinoma, bind to the ATP-binding site of the kinase, blocking downstream signaling pathways that drive tumor growth.[4]

-

Tubulin Polymerization Inhibitors: Other derivatives interfere with microtubule dynamics, a critical process for cell division. By inhibiting tubulin polymerization, these compounds induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[14]

4.2 Antimicrobial Agents

With the rise of antibiotic resistance, the search for novel antimicrobial agents has become a global priority. Quinazolinone derivatives have shown significant promise in this area.

-

Antibacterial Activity: Novel quinazolinones have demonstrated potent activity against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16]

-

Mechanism of Action: Some of these compounds function as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[17][18] This mechanism is distinct from many existing classes of antibiotics, making them valuable candidates for overcoming resistance.

4.3 Other Therapeutic Areas

The scaffold's utility extends to numerous other conditions:

-

Antimalarial: Returning to the original goal of the methaqualone project, modern research has identified new quinazolinone derivatives with potent activity against drug-resistant strains of Plasmodium falciparum.[19]

-

Anticonvulsant: Structure-activity relationship studies have shown that specific substitutions, such as a chlorine atom at the 7-position, can confer significant anticonvulsant activity.[3]

-

Anti-inflammatory: Derivatives have been shown to inhibit the expression of pro-inflammatory cytokines like TNF-α and IL-1β by modulating the NF-κB signaling pathway.[20]

Visualization: Diverse Molecular Targets of Quinazolinones

Caption: Diverse molecular targets modulated by various quinazolinone derivatives.

Structure-Activity Relationship (SAR) Insights

The successful evolution of the quinazolinone scaffold is a direct result of extensive structure-activity relationship (SAR) studies. These investigations reveal how chemical modifications at different positions on the ring system influence biological activity, guiding the rational design of more potent and selective drugs.

SAR studies have shown that positions 2, 3, 6, and 8 are particularly important for modulating pharmacological activity.[3][14] Adding different heterocyclic moieties at position 3, for instance, has been shown to increase activity in several therapeutic areas.[3]

Table 1: Summary of Key SAR Findings for Quinazolinone Derivatives

| Position | Modification | Resulting Activity | Rationale / Example |

| Position 2 | Small, lipophilic groups (e.g., -CH3) or substituted aryl rings. | Often crucial for binding affinity. Can influence selectivity. | The methyl group in methaqualone is critical. In EGFR inhibitors, aryl groups at C2 interact with the kinase hinge region. |

| Position 3 | Substituted aryl or alkyl groups. | Heavily influences target specificity and potency. | The o-tolyl group of methaqualone is key for its CNS activity. In other drugs, this position is used to introduce solubilizing groups or vectors to target specific tissues. |

| Position 4 | Typically an oxygen (oxo) group. | The C=O is a key hydrogen bond acceptor, essential for anchoring the molecule in many binding pockets. | Maintained in nearly all active compounds. |

| Position 6/7 | Halogens (Cl, F), methoxy groups (-OCH3). | Can significantly enhance potency and alter pharmacokinetic properties. | A chlorine at C7 is favorable for anticonvulsant activity.[3] Methoxy groups at C6/C7 are common in potent EGFR inhibitors, improving binding.[21] |

| Position 8 | Halogens, small alkyl groups. | Can improve antimicrobial and cytotoxic activity. | Substitution with iodine at C6 and C8 has been shown to significantly improve antibacterial effects.[22] |

Conclusion and Future Outlook

The history of the quinazolinone scaffold is a compelling narrative of chemical discovery, therapeutic innovation, and scientific resilience. From its origins in natural products and early organic synthesis, through the turbulent chapter of methaqualone, it has emerged as a truly privileged structure in medicinal chemistry. Its synthetic tractability and the rich SAR data available have enabled the development of highly targeted and successful drugs, particularly in oncology.

The future of quinazolinone research remains bright. Ongoing efforts are focused on designing novel derivatives with enhanced selectivity to minimize off-target effects, overcoming drug resistance mechanisms, and exploring new therapeutic applications in areas like neurodegenerative diseases and antiviral therapy. The continued exploration of this remarkable scaffold promises to yield the next generation of innovative medicines, solidifying its legacy as a cornerstone of drug discovery.

References

-

Wikipedia. (n.d.). Methaqualone. Retrieved from [Link]

-

Pardeshi, J. S., et al. (2021). Discovery of a New Class of Natural Product-Inspired Quinazolinone Hybrid as Potent Antileishmanial agents. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Lim, C., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules. Retrieved from [Link]

-

Musiol, R., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Retrieved from [Link]

-

CreationWiki. (n.d.). Methaqualone. Retrieved from [Link]

-

van Zyl, E. F. (2001). A survey of reported synthesis of methaqualone and some positional and structural isomers. Forensic Science International. Retrieved from [Link]

-

Tiwary, B. K., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. ResearchGate. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

-

Al-Qaisi, Z. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. Retrieved from [Link]

-

Deu, E., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Patel, R. B., et al. (2020). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Journal of the Indian Chemical Society. Retrieved from [Link]

-

Ionescu, I. A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. Retrieved from [Link]

-

Erowid. (n.d.). A survey of reported synthesis of methaqualone and some positional and structural isomers. Retrieved from [Link]

-

van Zyl, E. F. (2001). A survey of reported synthesis of methaqualone and some positional and structural isomers. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Retrieved from [Link]

-

Chen, Y., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. RSC Medicinal Chemistry. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters. Retrieved from [Link]

-

Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

- Gordon, E. M., et al. (1998). Synthesis of quinazolinone libraries and derivatives thereof. Google Patents.

-

Hashem, H. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Retrieved from [Link]

-

Ghorab, M. M., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of a multifaceted peer-reviewed scientific journal. Retrieved from [Link]

-

Slideshare. (n.d.). Quinazoline and its diverse array of therapeutic application:A review. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Retrieved from [Link]

-

Meftah, O. N., et al. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. Retrieved from [Link]

-

Suresha, G. P., et al. (2017). Biological Applications of Quinazolinone Analogues: A Review. Semantic Scholar. Retrieved from [Link]

-

Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Semantic Scholar. Retrieved from [Link]

-

Çetin, K. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

Al-Suhaimi, K. S., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules. Retrieved from [Link]

-

Wang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. Retrieved from [Link]

-

Ager, I. R., et al. (1977). Synthesis and central nervous system activity of quinazolones related to 2-methyl-3-(o-tolyl)-4(3H)-quinazolone (methaqualone). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Aggarwal, P., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Retrieved from [Link]

-

Al-Dies, A. M., et al. (2022). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... ResearchGate. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 7. Quinazoline - Wikipedia [en.wikipedia.org]

- 8. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 9. Methaqualone - Wikipedia [en.wikipedia.org]

- 10. Methaqualone - CreationWiki, the encyclopedia of creation science [creationwiki.org]

- 11. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]

- 12. A survey of reported synthesis of methaqualone and some positional and structural isomers - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. erowid.org [erowid.org]

- 14. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 15. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Reactivity of the bromine and hydroxyl groups in 6-Bromoquinazolin-4-ol

An In-depth Technical Guide to the Reactivity of 6-Bromoquinazolin-4-ol

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a quinazoline ring system with a bromine atom at the 6-position and a hydroxyl group at the 4-position, provides two distinct and versatile reaction sites.[1] This guide offers a comprehensive exploration of the reactivity of these functional groups, grounded in mechanistic principles and supported by field-proven experimental protocols. We will delve into the critical keto-enol tautomerism of the 4-hydroxyquinazoline moiety, its conversion into a reactive electrophile, and the extensive utility of the 6-bromo position in modern palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Quinazolinone Core and Its Significance

The quinazolinone scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[3][4][5][6] The stability of the quinazolinone nucleus has made it a prime target for chemical modification to develop novel therapeutic agents.[4] this compound, in particular, serves as an ideal starting material. The bromine atom at the C6 position and the hydroxyl/oxo functionality at the C4 position offer orthogonal handles for sequential or selective functionalization, enabling the construction of diverse molecular libraries for high-throughput screening.[1][3]

Reactivity at the C4 Position: The Hydroxyl Group and Keto-Enol Tautomerism

The reactivity of the 4-hydroxyl group is fundamentally governed by its existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (6-bromoquinazolin-4(3H)-one). Computational studies, including Density Functional Theory (DFT) calculations, have shown that the keto tautomer is energetically favored in both gas and aqueous phases, a phenomenon common to 4-hydroxyquinoline systems.[2][7][8] This equilibrium is crucial as it presents three potential sites for reaction: the oxygen atom (O4), the nitrogen at position 1 (N1), and the nitrogen at position 3 (N3).

Caption: Keto-enol tautomerism in this compound.

N-Alkylation and N-Acylation

The N3 position of the predominant keto tautomer is the most common site for alkylation and acylation. The acidic N-H proton can be readily deprotonated by a suitable base (e.g., K₂CO₃, NaH) to generate a nucleophilic anion that reacts with various electrophiles.

Experimental Protocol: N3-Benzylation of 6-Bromoquinazolin-4(3H)-one

-

Setup: To a solution of 6-bromoquinazolin-4(3H)-one (1.0 mmol, 225 mg) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg).

-

Reagent Addition: Add benzyl bromide (1.2 mmol, 142 µL) dropwise to the suspension at room temperature.

-

Reaction: Stir the mixture at 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, pour the reaction mixture into ice-cold water (50 mL). The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the solid with water and then a small amount of cold ethanol. Recrystallize from ethanol to afford the pure 3-benzyl-6-bromoquinazolin-4(3H)-one.

Causality Insight: DMF is an ideal polar aprotic solvent for this Sₙ2 reaction, and K₂CO₃ is a sufficiently strong, non-nucleophilic base to deprotonate the N3 proton without causing unwanted side reactions.

Conversion to 6-Bromo-4-chloroquinazoline: Activating the C4 Position

A cornerstone reaction for diversifying the quinazoline scaffold is the conversion of the 4-oxo group into a 4-chloro substituent. This transformation converts the C4 carbon from a relatively unreactive carbonyl into a highly reactive site for nucleophilic aromatic substitution (SNA_r). Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard for this purpose.

Caption: Workflow for C4 functionalization via a 4-chloro intermediate.

Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinazoline

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-bromoquinazolin-4(3H)-one (1.0 mmol, 225 mg) in phosphorus oxychloride (POCl₃, 10 mL).

-

Catalyst: Add a catalytic amount of DMF (2-3 drops). Causality Insight: DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active chlorinating species and accelerates the reaction.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours until the solution becomes clear.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will hydrolyze exothermically.

-

Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude 6-bromo-4-chloroquinazoline can be used directly or recrystallized from an appropriate solvent like ethanol.

With the 4-chloro derivative in hand, a vast array of nucleophiles (amines, alcohols, thiols) can be introduced at this position, a key strategy in the synthesis of kinase inhibitors like Gefitinib.[9]

Reactivity at the C6 Position: The Bromo Group as a Cross-Coupling Handle

The bromine atom on the electron-rich benzene portion of the quinazoline ring is an excellent substrate for palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental in modern organic synthesis for forming C-C, C-N, and C-O bonds with high efficiency and selectivity.[10][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[12] This allows for the introduction of various aryl or heteroaryl substituents at the C6 position.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

-

Setup: In a Schlenk flask, combine this compound (1.0 mmol, 225 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

-

Catalyst System: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the flask.

-

Solvent & Degassing: Add a 3:1 mixture of dioxane and water (10 mL). Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.

-

Workup: After cooling, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 6-phenylquinazolin-4-ol.

| Coupling Partner | Catalyst | Base | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 91 |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 78 |

Table 1: Representative Suzuki-Miyaura coupling reactions on this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C6 position and a terminal alkyne, a valuable transformation for creating rigid molecular linkers. This reaction is co-catalyzed by palladium and copper salts.[12]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

Setup: To a degassed solution of this compound (1.0 mmol, 225 mg) in a mixture of triethylamine (TEA, 5 mL) and DMF (5 mL), add phenylacetylene (1.2 mmol, 132 µL).

-

Catalyst System: Add Pd(PPh₃)₄ (0.02 mmol, 23 mg) and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).

-

Reaction: Stir the mixture at 80 °C under an argon atmosphere for 8 hours.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over Na₂SO₄.

-

Purification: Purify by column chromatography on silica gel to obtain 6-(phenylethynyl)quinazolin-4-ol.

Buchwald-Hartwig Amination